molecular formula C15H12O2 B1672756 Flavanone CAS No. 487-26-3

Flavanone

Cat. No.: B1672756
CAS No.: 487-26-3
M. Wt: 224.25 g/mol
InChI Key: ZONYXWQDUYMKFB-UHFFFAOYSA-N
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Description

Flavanone is a type of flavonoid, which is a class of polyphenolic compounds found in various plants. These compounds are known for their aromatic, colorless ketone structure derived from flavone. Flavanones often occur in plants as glycosides and are widely distributed in citrus fruits. They play a significant role in plant metabolism and have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Flavanones, like other flavonoids, have a wide range of targets due to their diverse biological activities. They target multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . They also exhibit anti-inflammatory and anticancer activities and enhance the immune system .

Mode of Action

Flavanones interact with their targets, leading to various changes in cellular functions. One of the important underlying mechanisms of action of dietary flavonoids and related polyphenols is associated with their inhibition of oxidative stress and related downstream responses, including inflammatory diseases . They also exhibit anti-inflammatory and anticancer activities and enhance the immune system .

Biochemical Pathways

Flavanones are synthesized from phenylalanine and malonyl-CoA . The enzyme chalcone isomerase uses a chalcone-like compound to produce a flavanone . Over 8000 individual flavonoids, including flavanones, have been identified in plants . They are involved in various biochemical pathways and have a significant impact on plant biology .

Pharmacokinetics

The pharmacokinetics of flavanones such as hesperetin and naringenin have been studied in humans. They are rapidly absorbed and reach peak plasma concentrations in about 4-5 hours after intake . Their bioavailability is low due to extensive first-pass metabolism .

Result of Action

The molecular and cellular effects of flavanones’ action are diverse. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties . They also play a role in antagonizing diabetes, cancer, cardiovascular disease, and viral and bacterial diseases .

Action Environment

Flavanones, like other flavonoids, can act as antioxidants against a diverse range of stressors . Their action, efficacy, and stability can be influenced by environmental factors. For example, plants under stress accumulate flavonoids by regulating the expression of flavonoid synthase genes .

Biochemical Analysis

Biochemical Properties

Flavanone participates in several biochemical reactions, primarily through its interaction with various enzymes and proteins. One key enzyme is this compound 3-hydroxylase, which catalyzes the hydroxylation of flavanones to dihydroflavonols, a crucial step in the biosynthesis of other flavonoids . This compound also interacts with cytochrome P450 enzymes, which are involved in its metabolism and modification. These interactions often involve the transfer of electrons and the formation of intermediate compounds, which can further participate in various metabolic pathways.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . This compound can also modulate gene expression by interacting with transcription factors and influencing the transcription of specific genes. Additionally, this compound impacts cellular metabolism by acting as an antioxidant, scavenging reactive oxygen species (ROS), and protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This compound also acts as an enzyme inhibitor, particularly inhibiting enzymes involved in inflammation and cancer progression . Furthermore, this compound can modulate gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has been associated with sustained antioxidant activity and protection against oxidative stress . Prolonged exposure may also lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can exhibit toxic effects, including liver damage and gastrointestinal disturbances . These adverse effects are often associated with the accumulation of this compound metabolites, which can interfere with normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway, which leads to the biosynthesis of various flavonoids . Enzymes such as chalcone synthase and this compound 3-hydroxylase play crucial roles in these pathways . This compound can also influence metabolic flux by modulating the activity of key enzymes and altering the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported by specific transporter proteins, such as multidrug resistance-associated proteins (MRPs) and glutathione S-transferases (GSTs) . These transporters facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. Additionally, this compound can bind to plasma proteins, which aids in its distribution throughout the body .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization can influence its activity and function. For example, this compound localized in the nucleus can directly interact with transcription factors and modulate gene expression . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavanones can be synthesized through several methods. One common approach involves the intramolecular cyclization of 2’-hydroxychalcones. This method typically uses the Claisen-Schmidt condensation reaction to form the 2’-hydroxychalcone intermediate, which then undergoes cyclization to produce flavanone . Another method involves the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones. This process is efficient and versatile, allowing for the production of various flavanones under mild conditions .

Industrial Production Methods: Industrial production of flavanones often involves the extraction from natural sources, such as citrus fruits. The extraction process typically includes steps like solvent extraction, purification, and crystallization to obtain high-purity flavanones. Enzyme-assisted extraction methods are also employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Flavanones undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, flavanones can be oxidized to form flavones, a closely related class of compounds. This oxidation process often requires strong oxidants like iodine .

Common Reagents and Conditions:

    Oxidation: Iodine or other strong oxidants.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Flavanones have a wide range of applications in scientific research:

Comparison with Similar Compounds

Flavanones, with their unique structure and diverse biological activities, continue to be a significant focus of research in various scientific fields.

Properties

IUPAC Name

2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONYXWQDUYMKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022318
Record name Flavanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-26-3
Record name (±)-Flavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Flavanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLAVANONE
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-2-phenyl-
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Record name Flavanone
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Record name 2,3-dihydroflavone
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Record name FLAVANONE
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Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)C(=Cc1ccccc1)C(=O)c1ccccc1O
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Synthesis routes and methods II

Procedure details

A mixture of 1-(2-hydroxyphenyl)ethanone (30 g, 220 mmol), benzaldehyde (23.3 g, 220 mmol) and borax (84 g, 220 mmol) in ethanol (180 mL) and H2O (300 mL) was refluxed for one day. The reaction mixture was cooled, diluted with an equal volume of H2O, and extracted with ether. The combined organic layers were dried over anhydrous Na2SO4, filtered, and evaporated. The residue was purified by column to give 2-phenylchroman-4-one (20 g, 40%).
Quantity
30 g
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reactant
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23.3 g
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reactant
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borax
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84 g
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reactant
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180 mL
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300 mL
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Synthesis routes and methods III

Procedure details

General procedure C for deprotection of the MOM group from chalcones to synthesize 7b, 7d, 7f. Concd HCl (0.25 mL/MOM group) was added to a solution of chalcone (1 mmol) in methanol (10 mL) at room temperature and the reaction mixture was stirred for 24-36 h until disappearance of starting material. The solvent was evaporated under reduced pressure and the residue was column chromatographed eluting with 25% ethyl acetate in hexanes to afford flavanone in high yield.
[Compound]
Name
chalcones
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7b
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7d
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7f
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0.25 mL
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reactant
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1 mmol
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10 mL
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reactant
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Synthesis routes and methods IV

Procedure details

A solution of the acetonaphthone 12 (1.08 g, 5 mmol) and trimethoxybenzaldehyde (2) (1.08 g, 5.5 mmol) in ethanol (25 mL) was treated with piperidine (3 mL) and pyridine (3 mL) and refluxed for 24 h. On cooling, the product, 13 precipitated out of solution and was collected by filtration and washed with ethanol to yield 488 mg of 13 as the first crop. The filtrate was further purified by flash chromatography and the product eluted with hexanes/CH2Cl2/EtOAc (6:3:1) to give a light orange solid, which was recrystallized from ethanol to afford an additional 399 mg of a second crop. Combined yield 45%. 1H NMR (300 MHz, CDCl3): δ 2.99 (m, 1H, 3-H), 3.19 (m, 1H, 3-H), 3.91, 3.93, 4.03 (3s, 12H, OCH3), 5.57 (m, 1H, 2-H), 6.80 (s, 2H, 2′,6′-Ar—H), 7.18 (s, 1H, Ar-5-H) 7.57 (m, 1H, Ar—H), 7.65 (m, 1H, Ar—H), 8.26 (d, 1H, Ar—H), 8.33 (d, 1H, Ar—H).
Quantity
1.08 g
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reactant
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1.08 g
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3 mL
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reactant
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3 mL
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reactant
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25 mL
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solvent
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Yield
45%

Synthesis routes and methods V

Procedure details

(+)-4H-2-carboxamido-4-phenyl-thieno[3,2-c][1]benzopyran, [α]43625 =+110° (c=0.5, acetone), is prepared according to example 30 in the same manner as the corresponding racemate, but starting from the pure enantiometric 4-chloro-3-formyl-flav-3-ene which is obtained by chloroformylation of (+)-flavanone [(+) at 436 nm] according to EP-A-139615.
[Compound]
Name
(+)-4H-2-carboxamido-4-phenyl-thieno[3,2-c][1]benzopyran
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4-chloro-3-formyl-flav-3-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavanone
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Flavanone
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Customer
Q & A

Q1: What is the basic chemical structure of flavanones?

A1: Flavanones belong to the flavonoid family and are chemically characterized by a diphenylpropane structure (C6-C3-C6) forming two benzene rings (A and B) linked by a three-carbon chain that forms a closed pyran ring (C) with a ketone group at position 4.

Q2: Can you provide the molecular formula and weight of a specific flavanone?

A2: Let's take the example of naringenin, a common this compound found in citrus fruits. Its molecular formula is C15H12O5, and its molecular weight is 272.25 g/mol.

Q3: How can you differentiate between various this compound derivatives using spectroscopic techniques?

A3: Spectroscopic methods are crucial for structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy can identify the specific hydrogen and carbon environments, while mass spectrometry (MS) provides the molecular weight and fragmentation patterns. Additionally, UV-Vis spectroscopy helps characterize the electronic transitions related to the chromophore systems within the this compound structure [, , , , , ].

Q4: How do flavanones interact with biological targets?

A4: Flavanones exert their biological effects through various mechanisms. They have been shown to interact with enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), inhibiting its reductase activity []. They can also modulate gene expression, influencing pathways related to inflammation, cell interactions, and vascular function []. Additionally, flavanones have demonstrated antioxidant properties by scavenging free radicals and inhibiting oxidative stress [, , , ].

Q5: What are the downstream effects of this compound interactions with their targets?

A5: The downstream effects of this compound interactions are diverse and depend on the specific target and biological context. For example, inhibiting 11β-HSD1 reductase activity can impact glucocorticoid metabolism and potentially benefit diabetes management []. Modulating gene expression can affect cellular processes like inflammation and vascular function, potentially contributing to cardiovascular health []. Additionally, their antioxidant properties can protect against cellular damage caused by oxidative stress [, , , ].

Q6: Have any studies investigated the interaction of flavanones with DNA?

A6: Yes, research suggests that certain flavanones, such as 6-hydroxythis compound, exhibit weak interactions with DNA []. This interaction could be relevant for understanding their potential protective effects against DNA damage caused by oxidative stress.

Q7: How do structural modifications of flavanones influence their biological activity?

A7: Structural modifications significantly impact this compound activity. Studies have shown that the presence and position of hydroxyl groups, prenyl groups, and glycosylation can alter their cytotoxicity, antioxidant potential, and enzyme inhibitory activity [, , , , ]. For example, the addition of a lavandulyl and hydroxyl group to the this compound structure significantly enhances cytotoxic activity against mouse macrophage-like Raw 264.7 cells []. Similarly, the presence of a 6-methoxy group in flavanones contributes to their ability to inhibit the bitter taste receptor hTAS2R39 [].

Q8: Are there specific structural features of flavanones that contribute to their bitterness?

A8: Yes, research using bitter taste receptor assays has identified specific structural features contributing to the bitterness of flavanones. The presence of three hydroxyl substitutions on the A and B rings, along with specific hydrogen bond donor and acceptor sites and hydrophobic aromatic rings, are associated with activation of bitter taste receptors like hTAS2R14 and hTAS2R39 [].

Q9: What is known about the metabolism of flavanones in humans?

A9: Flavanones undergo extensive metabolism in the body, primarily in the liver and intestines. They are metabolized into glucuronide and sulfate conjugates, which are then excreted in urine. Studies have shown significant interindividual variability in this compound bioavailability and metabolism, likely influenced by factors such as genetics, gut microbiota composition, and dietary habits [, , ]. For instance, genetic polymorphisms in genes encoding sulfotransferases (SULT1A1 and SULT1C4) and the ABCC2 transporter are associated with variations in the excretion of phase II this compound metabolites after orange juice consumption [].

Q10: Can urine this compound concentrations be used as reliable biomarkers of dietary intake?

A10: While urinary excretion of this compound metabolites is used to assess this compound intake, research suggests that urine concentrations may not be ideal biomarkers due to the significant variability in bioavailability and metabolism []. Factors like dose-dependent renal clearance further complicate the interpretation of urinary this compound levels [].

Q11: How do factors like food processing and the presence of other dietary components influence this compound bioavailability?

A11: Technological treatments applied to food products, such as high-pressure homogenization, can affect this compound solubility and particle size, impacting their absorption []. Moreover, consuming flavanones with other dietary components like oat β-glucan can significantly reduce their bioavailability []. For example, ingesting orange juice with 6 g of β-glucan significantly reduced the urinary excretion of this compound metabolites compared to consuming orange juice alone, suggesting reduced absorption [].

Q12: What are the potential applications of flavanones in various fields?

A12: Flavanones hold promise for applications in diverse fields due to their wide range of biological activities. Their antioxidant and anti-inflammatory properties make them attractive candidates for developing functional foods and nutraceuticals [, , , ]. They also show potential as antimicrobial agents, particularly against Gram-positive bacteria, which could be valuable for food preservation and pharmaceutical development [, ]. Furthermore, research suggests potential applications in managing metabolic disorders like diabetes and cardiovascular diseases [, , , ].

Q13: What are some future research directions for exploring the therapeutic potential of flavanones?

A13: Further research is necessary to fully understand the therapeutic potential of flavanones. Conducting well-designed clinical trials with standardized this compound doses and formulations is crucial to confirm their efficacy and safety in humans [, ]. Investigating the impact of interindividual variability in metabolism and bioavailability on therapeutic outcomes is also crucial for developing personalized dietary recommendations [, ]. Furthermore, exploring the synergistic effects of flavanones with other bioactive compounds could lead to novel therapeutic strategies [].

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